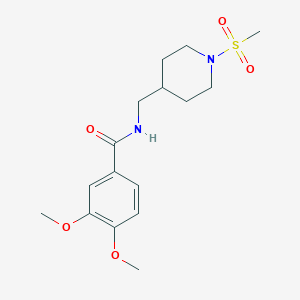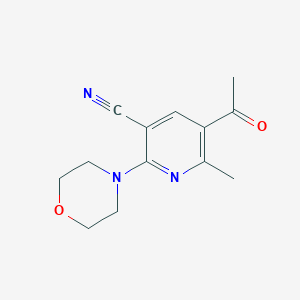
1-Propan-2-ylimidazole-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propan-2-ylimidazole-2-sulfonyl fluoride is a chemical compound that has garnered attention in various fields of research and industry It is a sulfonamide derivative, known for its potential applications in scientific experiments and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propan-2-ylimidazole-2-sulfonyl fluoride typically involves the reaction of 1-propan-2-ylimidazole with a sulfonyl fluoride reagent. One common method includes the following steps:
Starting Material Preparation: 1-Propan-2-ylimidazole is prepared through the alkylation of imidazole with isopropyl bromide.
Sulfonylation Reaction: The prepared 1-Propan-2-ylimidazole is then reacted with a sulfonyl fluoride reagent, such as sulfuryl fluoride (SO2F2), under controlled conditions. This reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propan-2-ylimidazole-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of the corresponding sulfonic acid and fluoride ion.
Oxidation and Reduction: While less common, the imidazole ring can participate in oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Triethylamine and pyridine are often used to facilitate reactions involving the sulfonyl fluoride group.
Solvents: Organic solvents like dichloromethane, acetonitrile, and tetrahydrofuran are typically used to dissolve the reactants and control the reaction environment.
Major Products
Sulfonamides: Formed by the substitution of the sulfonyl fluoride group with amines.
Sulfonates: Result from the reaction with alcohols or thiols.
Sulfonic Acids: Produced through hydrolysis of the sulfonyl fluoride group.
Applications De Recherche Scientifique
1-Propan-2-ylimidazole-2-sulfonyl fluoride has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential as a pharmacological agent, especially in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, where its reactivity can be harnessed for various applications.
Mécanisme D'action
The mechanism by which 1-Propan-2-ylimidazole-2-sulfonyl fluoride exerts its effects is primarily through the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, effectively modifying the target molecule’s structure and function. In biological systems, this mechanism is often exploited to inhibit enzymes by covalently modifying active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propan-2-ylimidazole-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
1-Propan-2-ylimidazole-2-sulfonic acid: Contains a sulfonic acid group, resulting from the hydrolysis of the sulfonyl fluoride group.
1-Propan-2-ylimidazole-2-sulfonyl chloride: Features a sulfonyl chloride group, which can also undergo substitution reactions.
Uniqueness
1-Propan-2-ylimidazole-2-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which provides distinct reactivity compared to sulfonamides and sulfonic acids
Propriétés
IUPAC Name |
1-propan-2-ylimidazole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O2S/c1-5(2)9-4-3-8-6(9)12(7,10)11/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBBSGRRJBIINE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2-aminoethyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2416276.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2416278.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2416279.png)
![1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2416280.png)
![2-((2,5-dimethylbenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2416282.png)

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2416287.png)
methyl]-4,5-dimethylthien-2-yl}-2-furamide](/img/structure/B2416288.png)

![2-(4-chlorophenyl)-5-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2416294.png)



![3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2416298.png)
